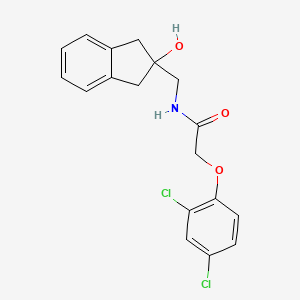

2-(2,4-dichlorophenoxy)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2,4-dichlorophenoxy)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide is a synthetic organic compound It is characterized by the presence of a dichlorophenoxy group and an indene derivative

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide typically involves the following steps:

Formation of the Dichlorophenoxy Intermediate: The initial step involves the preparation of 2,4-dichlorophenol, which is then reacted with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid.

Indene Derivative Preparation: The indene derivative is synthesized by hydrogenating indene to form 2,3-dihydro-1H-indene, followed by hydroxylation to obtain 2-hydroxy-2,3-dihydro-1H-indene.

Amide Formation: The final step involves the reaction of 2-(2,4-dichlorophenoxy)acetic acid with the indene derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

2-(2,4-dichlorophenoxy)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the indene moiety can be oxidized to form a ketone.

Reduction: The dichlorophenoxy group can be reduced to form a phenol derivative.

Substitution: The chlorine atoms in the dichlorophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products

Oxidation: Formation of 2-(2,4-dichlorophenoxy)-N-((2-oxo-2,3-dihydro-1H-inden-2-yl)methyl)acetamide.

Reduction: Formation of this compound with a phenol group.

Substitution: Formation of derivatives with substituted nucleophiles in place of chlorine atoms.

Aplicaciones Científicas De Investigación

2-(2,4-dichlorophenoxy)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and as an intermediate in the production of agrochemicals.

Mecanismo De Acción

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The dichlorophenoxy group can interact with hydrophobic pockets, while the indene moiety may participate in hydrogen bonding or π-π interactions. These interactions can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed effects.

Comparación Con Compuestos Similares

Similar Compounds

2-(2,4-dichlorophenoxy)acetic acid: A precursor in the synthesis of the target compound.

2-hydroxy-2,3-dihydro-1H-indene: An intermediate used in the synthesis.

N-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide: A structurally related compound with similar properties.

Uniqueness

2-(2,4-dichlorophenoxy)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide is unique due to the combination of the dichlorophenoxy and indene moieties. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

The compound 2-(2,4-dichlorophenoxy)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide is a synthetic derivative that incorporates a dichlorophenoxy moiety, commonly associated with herbicidal activity, and an indene derivative. Understanding its biological activity is crucial for evaluating its potential applications in pharmacology and toxicology.

Chemical Structure and Properties

The chemical structure can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₄H₁₄Cl₂N₁O₃

- Molecular Weight : 303.18 g/mol

Biological Activity Overview

The biological activity of this compound can be assessed through various mechanisms, including its effects on enzyme inhibition, neurotoxicity, and potential therapeutic applications.

Enzyme Inhibition

Research indicates that compounds with similar structures to this compound may exhibit inhibitory effects on specific enzymes. For instance, 2,4-Dichlorophenoxyacetic acid (2,4-D), a related compound, has been shown to reduce acetylcholinesterase (AChE) activity in rat muscle tissues, leading to significant neurophysiological changes such as myotonia and altered locomotor activity . This suggests that the presence of the dichlorophenoxy group could impart similar biological effects in the compound under discussion.

Neurotoxicity Studies

Neurotoxicological evaluations have demonstrated that related compounds can induce reversible neurotoxic signs at high doses. For instance, studies have shown that exposure to 2,4-D at elevated levels resulted in aberrations in locomotion without causing permanent damage to neural tissues . This raises concerns about the safety profile of compounds containing similar moieties.

Case Studies and Research Findings

Recent studies exploring the biological activity of related compounds provide insights into potential therapeutic applications:

- Anticancer Activity : A study indicated that derivatives of phenoxyacetic acid exhibited selective cytotoxicity against various cancer cell lines. The most potent compounds demonstrated IC50 values in the nanomolar range . While specific data on our compound is limited, its structural similarities suggest potential for anticancer activity.

- Reproductive Toxicity : Chronic exposure studies on 2,4-D have shown no significant reproductive toxicity at lower doses but indicated adverse effects at higher concentrations . This highlights the need for careful dosage consideration when evaluating safety profiles.

- Pharmacokinetics : The pharmacokinetic properties of related compounds suggest rapid metabolism and excretion in humans. For instance, 2,4-D has a half-life of approximately 17.7 hours in humans . Understanding these properties is crucial for determining the therapeutic window for any potential clinical applications.

Data Table: Biological Activity Comparison

Propiedades

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NO3/c19-14-5-6-16(15(20)7-14)24-10-17(22)21-11-18(23)8-12-3-1-2-4-13(12)9-18/h1-7,23H,8-11H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDUTMMWMTYWLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC1(CNC(=O)COC3=C(C=C(C=C3)Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.